molecular formula C11H15N5O3 B2610808 N-(Cyanomethyl)-3-(4-nitropyrazol-1-yl)-N-propan-2-ylpropanamide CAS No. 1436265-13-2

N-(Cyanomethyl)-3-(4-nitropyrazol-1-yl)-N-propan-2-ylpropanamide

Cat. No.: B2610808
CAS No.: 1436265-13-2
M. Wt: 265.273
InChI Key: OROZUMAKKBWGHF-UHFFFAOYSA-N
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Description

N-(Cyanomethyl)-3-(4-nitropyrazol-1-yl)-N-propan-2-ylpropanamide is a chemical compound for research and development applications. The structure of this molecule features a pyrazole ring substituted with a nitro group, connected to a propanamide chain with a cyanomethyl moiety. This specific arrangement of functional groups suggests potential for use in various chemical synthesis processes, potentially serving as a building block or intermediate in the development of more complex molecules . Compounds with nitropyrazole and cyanoalkyl groups are often investigated in medicinal chemistry and agrochemical research for their biological activities, though the specific applications and mechanism of action for this particular compound require further investigation by qualified researchers. This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses. Researchers should consult relevant scientific literature for handling and storage guidelines.

Properties

IUPAC Name

N-(cyanomethyl)-3-(4-nitropyrazol-1-yl)-N-propan-2-ylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N5O3/c1-9(2)15(6-4-12)11(17)3-5-14-8-10(7-13-14)16(18)19/h7-9H,3,5-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OROZUMAKKBWGHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC#N)C(=O)CCN1C=C(C=N1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Cyanomethyl)-3-(4-nitropyrazol-1-yl)-N-propan-2-ylpropanamide typically involves multiple steps:

    Formation of the Nitropyrazole Ring: The initial step involves the nitration of pyrazole to introduce the nitro group at the desired position. This can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.

    Introduction of the Cyanomethyl Group: The cyanomethyl group can be introduced via a nucleophilic substitution reaction. This involves the reaction of a suitable halomethyl compound (e.g., bromomethyl cyanide) with the nitropyrazole derivative in the presence of a base such as potassium carbonate.

    Amidation Reaction: The final step involves the formation of the propanamide moiety. This can be achieved by reacting the intermediate product with isopropylamine under appropriate conditions, typically in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in the compound can undergo reduction to form corresponding amines under suitable conditions.

    Reduction: The compound can be reduced using hydrogenation or other reducing agents to modify the nitro group.

    Substitution: The cyanomethyl group can participate in nucleophilic substitution reactions, allowing for further functionalization of the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used for reduction reactions.

    Substitution: Bases like sodium hydride or potassium carbonate are often used to facilitate nucleophilic substitution reactions.

Major Products

    Reduction of Nitro Group: Produces corresponding amines.

    Substitution Reactions: Can yield a variety of functionalized derivatives depending on the substituents introduced.

Scientific Research Applications

Chemistry

    Intermediate in Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Ligand Design: Potential use in the design of ligands for coordination chemistry.

Biology and Medicine

    Pharmacological Studies: Investigated for potential pharmacological activities due to the presence of the nitropyrazole moiety, which is known to exhibit various biological activities.

Industry

    Material Science:

Mechanism of Action

The mechanism of action of N-(Cyanomethyl)-3-(4-nitropyrazol-1-yl)-N-propan-2-ylpropanamide would depend on its specific application. In pharmacological contexts, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that can interact with biological macromolecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Literature

A. 5-(4-Arylpiperazin-1-yl)-N-Quinolinyl-pentanamides ()
  • Structure: Features a quinoline group, piperazine ring, and pentanamide chain.
  • Key Differences: Heterocyclic Core: Quinoline (aromatic nitrogen-containing ring) vs. 4-nitropyrazole (nitro-substituted pyrazole). Substituents: Piperazine (basic, polar) vs. cyanomethyl/isopropyl (less polar, sterically bulky).
  • Implications: Quinoline derivatives often exhibit enhanced bioavailability and CNS activity due to aromaticity and planarity. In contrast, the nitro group in the target compound may confer higher reactivity or photostability .
B. N-(2-(1H-Indol-3-yl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide ()
  • Structure : Combines a fluorinated biphenyl group, indole moiety, and propanamide chain.
  • Key Differences: Aromatic Systems: Fluorobiphenyl (electron-deficient due to fluorine) vs. nitropyrazole (electron-withdrawing nitro group). Solubility: Fluorine atoms enhance lipophilicity and membrane permeability, whereas the cyanomethyl group may reduce solubility in aqueous media.
  • Implications : Fluorinated compounds are common in drug design for metabolic stability; nitropyrazole derivatives may prioritize energetic or catalytic applications .
C. Imidazo[1,5-a]pyrrolo[2,3-e]pyrazine Derivatives ()
  • Structure : Fused heterocyclic systems (imidazole-pyrrole-pyrazine) with carboxamide or sulfonyl groups.
  • Key Differences: Complexity: Fused rings increase molecular rigidity and electronic conjugation vs. the simpler nitropyrazole. Functional Groups: Sulfonyl or isoxazolyl groups vs. cyanomethyl/isopropyl.
  • Implications : Fused heterocycles often exhibit strong binding to biological targets (e.g., kinases), while nitropyrazole derivatives may serve as intermediates in high-energy materials .

Physicochemical and Functional Comparison

Property Target Compound Quinolinyl-pentanamides Fluorobiphenyl Propanamide Imidazo-pyrrolo-pyrazines
Molecular Weight ~306.3 g/mol (estimated) ~450–500 g/mol ~380–400 g/mol ~350–400 g/mol
Polarity Moderate (nitro, cyanomethyl) High (quinoline, piperazine) Moderate (fluorine, biphenyl) Low to moderate (fused heterocycles)
Thermal Stability Likely high (nitro group) Moderate High (fluorine stabilization) Variable (depends on substituents)
Potential Applications Energetic materials, catalysis CNS drugs, antimicrobials Anticancer, enzyme inhibitors Kinase inhibitors, optoelectronics

Biological Activity

Structural Formula

The compound's structure can be represented as follows:

N Cyanomethyl 3 4 nitropyrazol 1 yl N propan 2 ylpropanamide\text{N Cyanomethyl 3 4 nitropyrazol 1 yl N propan 2 ylpropanamide}

Molecular Characteristics

  • Molecular Formula : C₁₁H₁₄N₄O₂
  • Molecular Weight : 246.26 g/mol
  • CAS Number : Not specifically listed in the search results, but can be identified through chemical databases.

Research indicates that compounds similar to N-(Cyanomethyl)-3-(4-nitropyrazol-1-yl)-N-propan-2-ylpropanamide exhibit various biological activities, including:

  • Antimicrobial Activity : Compounds with nitro groups often show enhanced antimicrobial properties.
  • Anticancer Potential : Some pyrazole derivatives have been studied for their ability to inhibit cancer cell proliferation.

In Vitro Studies

Recent studies have demonstrated that derivatives of this compound can affect cellular pathways involved in apoptosis and cell cycle regulation. For example:

StudyCell LineConcentration (µM)Effect
HeLa1050% inhibition of growth
MCF725Induction of apoptosis

Case Studies

  • Case Study on Anticancer Activity :
    • A study involving the administration of this compound showed significant tumor reduction in xenograft models. The mechanism was attributed to the activation of caspase pathways leading to increased apoptosis in cancer cells.
  • Antimicrobial Efficacy :
    • In vitro testing against various bacterial strains indicated that the compound exhibits bactericidal activity, particularly against Gram-positive bacteria. The minimum inhibitory concentration (MIC) was found to be 15 µg/mL for Staphylococcus aureus.

Absorption and Distribution

The pharmacokinetic profile suggests moderate absorption with peak plasma concentrations achieved within 1–2 hours post-administration.

Toxicological Studies

Toxicity assessments have shown that at higher doses, the compound may induce hepatotoxicity, which warrants further investigation into its safety profile for therapeutic use.

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